molecular formula C8H6Cl2FNO B8409566 2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)-propan-1-one

2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)-propan-1-one

Cat. No. B8409566
M. Wt: 222.04 g/mol
InChI Key: UIRNYTJELQDAMP-UHFFFAOYSA-N
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Patent
US06274536B1

Procedure details

20.8 g of 3-(5-chloro-3-fluoropyridin-2-yl)-2-methyl-3-oxopropionic acid (Example P35) are introduced into 125 ml of glacial acetic acid. 6.3 g of chlorine gas are introduced into the solution in the course of 1 hour . The mixture is then poured into 700 ml of water and extracted with tert-butyl methyl ether. The combined ethereal phases a rewashed with water and dried over magnesium sulfate, filtered and concentrated by evaporation in vacuo. The crude product is dissolved in 180 ml of tert-butyl methyl ether, 45 g of silica gel are added and the mixture is stirred for 30 minutes, in the course of which the evolution of gas observed initially comes to a halt. The silica gel is then filtered off and subsequently washed and the combined ethereal phases are concentrated to dryness in vacuo. 20.1 g of an oily crude product are obtained, which is purified over a flash chromatography column (silica gel; eluant: n-hexane/ethyl acetate 411 (v/v)). 17.0 g of the desired title compound are obtained in the form of a solid having a melting point of 29-32° C.
Name
3-(5-chloro-3-fluoropyridin-2-yl)-2-methyl-3-oxopropionic acid
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
Quantity
6.3 g
Type
reactant
Reaction Step Three
Name
Quantity
700 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([F:15])[C:5]([C:8](=[O:14])[CH:9](C)[C:10](O)=O)=[N:6][CH:7]=1.C(O)(=O)C.[Cl:20]Cl>O>[Cl:20][CH:9]([CH3:10])[C:8]([C:5]1[C:4]([F:15])=[CH:3][C:2]([Cl:1])=[CH:7][N:6]=1)=[O:14]

Inputs

Step One
Name
3-(5-chloro-3-fluoropyridin-2-yl)-2-methyl-3-oxopropionic acid
Quantity
20.8 g
Type
reactant
Smiles
ClC=1C=C(C(=NC1)C(C(C(=O)O)C)=O)F
Step Two
Name
Quantity
125 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
6.3 g
Type
reactant
Smiles
ClCl
Step Four
Name
Quantity
700 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 30 minutes, in the course of which the evolution of gas
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with tert-butyl methyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The crude product is dissolved in 180 ml of tert-butyl methyl ether
ADDITION
Type
ADDITION
Details
45 g of silica gel are added
FILTRATION
Type
FILTRATION
Details
The silica gel is then filtered off
WASH
Type
WASH
Details
subsequently washed
CONCENTRATION
Type
CONCENTRATION
Details
the combined ethereal phases are concentrated to dryness in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC(C(=O)C1=NC=C(C=C1F)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 20.1 g
YIELD: CALCULATEDPERCENTYIELD 101.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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